

The Stability Showdown: 1,4-Butanediammonium Outperforms Propanediammonium in Perovskite Solar Cells

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Compound of Interest

Compound Name: 1,4-Butanediammonium

Cat. No.: B1226911

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In the quest for stable and efficient perovskite solar cells, the choice of organic spacer cations is paramount. Recent research highlights that **1,4-butanediammonium** (BDA) offers superior stability and performance compared to its shorter-chain counterpart, propanediammonium (PDA). This guide provides a detailed comparison, supported by experimental data, to inform researchers and scientists in the field of next-generation photovoltaics.

The incorporation of diammonium cations as spacers in the perovskite crystal lattice is a key strategy to enhance the material's resilience against environmental stressors such as moisture, heat, and light. These spacers create two-dimensional (2D) or quasi-2D perovskite structures that are inherently more stable than their three-dimensional (3D) counterparts. The length of the carbon chain in these diammonium cations plays a critical role in the structural and electronic properties of the resulting perovskite films, directly impacting device performance and longevity.

Performance Metrics: A Head-to-Head Comparison

Experimental data from comparative studies consistently demonstrates the superior performance of perovskite solar cells incorporating BDA over those with PDA. The longer alkyl chain of BDA is believed to contribute to a more ordered and stable perovskite crystal structure, leading to improved photovoltaic parameters.

Below is a summary of the key performance metrics for quasi-2D perovskite solar cells fabricated with BDA and PDA as spacer cations. The data is based on devices with a $(\text{CnH}_{2n}(\text{NH}_3)_2)(\text{MA})_n\text{PbI}_{3n+1}$ structure, where $n=4$.

Spacer Cation	Power Conversion Efficiency (PCE)	Open-Circuit Voltage (Voc)	Short-Circuit Current Density (Jsc)	Fill Factor (FF)
1,4-Butanediammonium (BDA)	15.19%	1.13 V	21.54 mA/cm ²	0.78
Propanediammonium (PDA)	13.86%	1.11 V	20.89 mA/cm ²	0.75

Table 1: Photovoltaic performance of quasi-2D perovskite solar cells with BDA and PDA spacer cations.

The data clearly indicates that BDA-based devices exhibit a higher power conversion efficiency, primarily driven by a greater open-circuit voltage and short-circuit current density.

Stability Under Stress: The Decisive Factor

Beyond initial performance, the long-term stability of perovskite solar cells is the most significant hurdle for their commercialization. In this regard, BDA demonstrates a clear advantage over PDA in enhancing the device's resilience to environmental degradation.

Humidity Stability

Unencapsulated perovskite solar cells were stored in an ambient environment with a relative humidity of $45 \pm 5\%$ to assess their stability. The BDA-based devices maintained a significantly higher fraction of their initial efficiency compared to the PDA-based devices over a period of 1500 hours.

Spacer Cation	Stability (retained PCE after 1500h at 45±5% RH)
1,4-Butanediammonium (BDA)	~90%
Propanediammonium (PDA)	~75%

Table 2: Humidity stability of unencapsulated quasi-2D perovskite solar cells with BDA and PDA spacer cations.

Thermal Stability

To evaluate the thermal stability, unencapsulated devices were subjected to heating at 85°C in a nitrogen atmosphere. The BDA-based devices again showed superior stability, retaining a larger percentage of their initial power conversion efficiency after 200 hours of continuous thermal stress.

Spacer Cation	Stability (retained PCE after 200h at 85°C)
1,4-Butanediammonium (BDA)	~81%
Propanediammonium (PDA)	~65%

Table 3: Thermal stability of unencapsulated quasi-2D perovskite solar cells with BDA and PDA spacer cations.

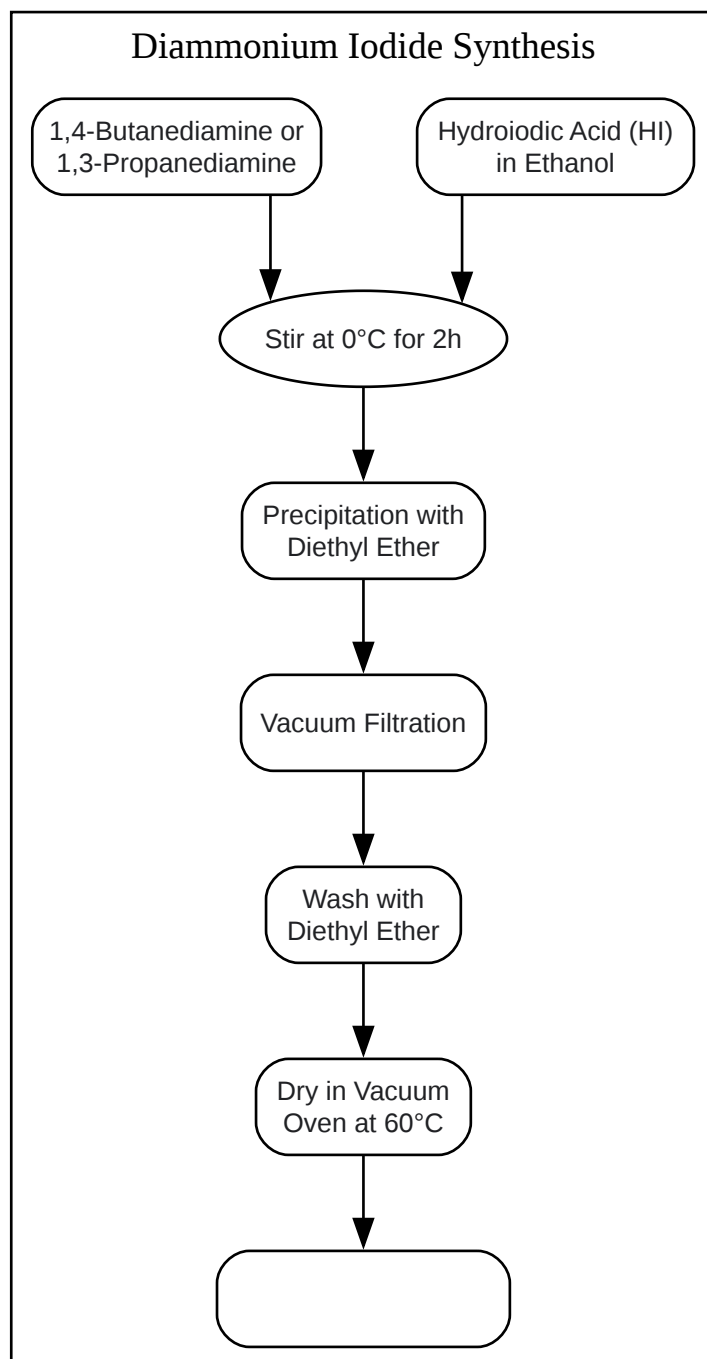
The enhanced stability of the BDA-based perovskites can be attributed to the longer and more flexible butyl chain, which can more effectively passivate defects at the perovskite grain boundaries and create a more robust barrier against the ingress of moisture and other degrading agents.

Experimental Protocols

The following sections detail the methodologies used in the synthesis of the diammonium iodide precursors and the fabrication and testing of the perovskite solar cells.

Synthesis of 1,4-Butanediammonium Iodide (BDAl₂) and Propanediammonium Iodide (PDAl₂)

The synthesis of the diammonium iodide salts is a crucial first step. A typical procedure involves the reaction of the corresponding diamine with hydroiodic acid.



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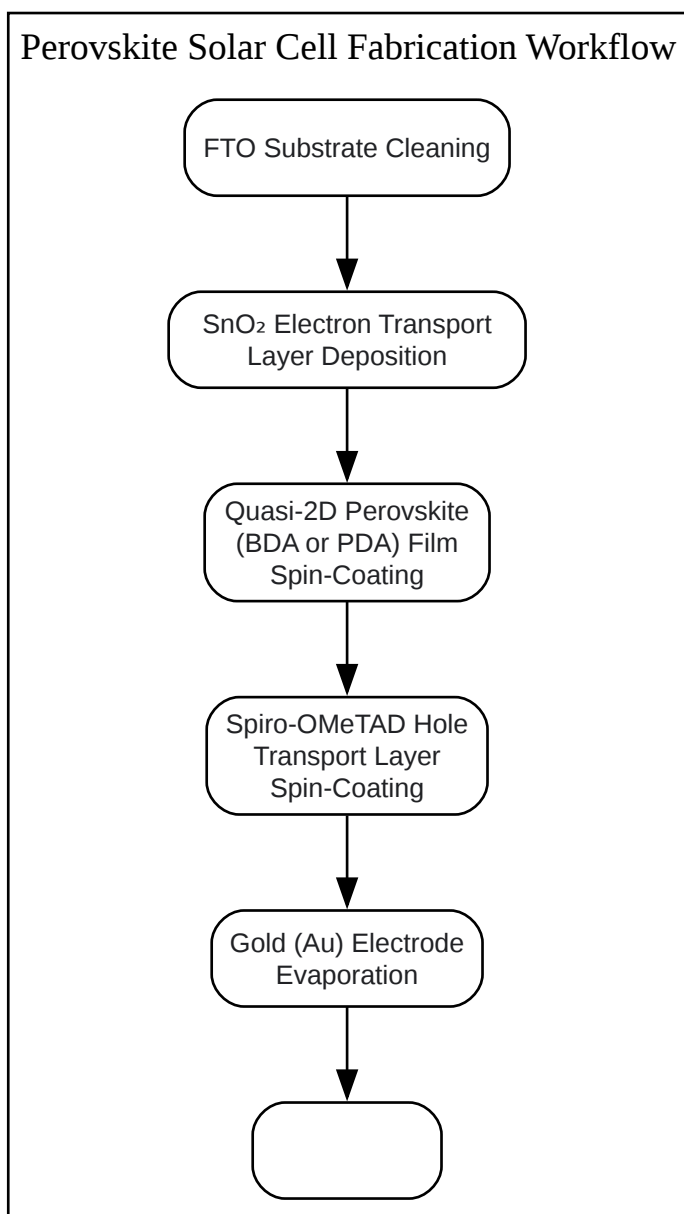
Caption: Synthesis workflow for BDAl_2 and PDAI_2 .

Detailed Procedure:

- 1,4-butanediamine or 1,3-propanediamine is dissolved in ethanol in a round-bottom flask.
- The flask is placed in an ice bath, and hydroiodic acid (57 wt% in water) is added dropwise while stirring.
- The reaction mixture is stirred at 0°C for 2 hours.
- The product is precipitated by adding diethyl ether to the solution.
- The resulting white precipitate is collected by vacuum filtration.
- The collected solid is washed multiple times with diethyl ether.
- The final product is dried in a vacuum oven at 60°C overnight.

Perovskite Solar Cell Fabrication

The perovskite solar cells were fabricated on fluorine-doped tin oxide (FTO) coated glass substrates with a standard n-i-p planar structure.



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Caption: Fabrication workflow for the perovskite solar cells.

Detailed Procedure:

- Substrate Cleaning: FTO-coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

- **Electron Transport Layer (ETL):** A compact layer of SnO_2 is deposited on the FTO substrate by spin-coating a SnCl_2 solution followed by annealing at 180°C .
- **Perovskite Layer:** The quasi-2D perovskite precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI_2), methylammonium bromide (MABr), lead bromide (PbBr_2), and either BDAl_2 or PDAl_2 in a mixed solvent of DMF and DMSO. The solution is then spin-coated onto the SnO_2 layer in a nitrogen-filled glovebox.
- **Hole Transport Layer (HTL):** A solution of Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene is spin-coated on top of the perovskite layer.
- **Electrode Deposition:** Finally, an 80 nm thick gold (Au) electrode is deposited by thermal evaporation.

Stability Testing Protocol

The stability of the unencapsulated devices was evaluated under two different stress conditions:

- **Humidity Stability:** Devices were stored in a controlled humidity chamber at a relative humidity of $45 \pm 5\%$ at room temperature in the dark.
- **Thermal Stability:** Devices were placed on a hotplate in a nitrogen-filled glovebox and heated to a constant temperature of 85°C in the dark.

The photovoltaic parameters of the devices were periodically measured under simulated AM 1.5G solar illumination to track their degradation over time.

Conclusion

The experimental evidence strongly supports the conclusion that **1,4-butanediammonium** is a more effective spacer cation than propanediammonium for enhancing the stability and performance of quasi-2D perovskite solar cells. The longer alkyl chain of BDA contributes to improved structural integrity and defect passivation, leading to devices with higher power conversion efficiencies and superior resilience against both humidity and thermal stress. These findings provide a clear direction for the rational design of organic cations to advance the development of commercially viable perovskite photovoltaic technologies.

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